1,3-Dichloro-2,4-dinitrobenzene

Übersicht

Beschreibung

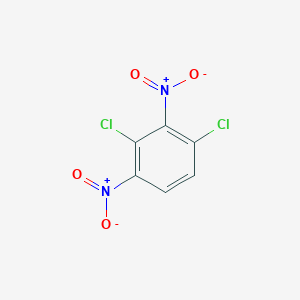

1,3-Dichloro-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6H2Cl2N2O4. It is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

1,3-Dichloro-2,4-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product .

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through recrystallization from solvents such as ethanol or methanol .

Analyse Chemischer Reaktionen

Nitration Reactions

Nitration of 1,3-dichloro-2,4-dinitrobenzene occurs under highly acidic conditions, often involving oleum (fuming sulfuric acid) and nitric acid. Key findings include:

-

Competing Sulfonation : At low nitric acid concentrations, sulfonation competes with nitration due to the electrophilic nature of the reaction medium .

-

Product Formation : Nitration at elevated temperatures (130°C) yields:

-

Temperature Dependence : Higher temperatures (150°C) favor trinitration but result in lower yields due to decomposition .

Table 1: Nitration Conditions and Outcomes

| Reaction Conditions | Products Formed | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| 130°C, H₂SO₄/oleum, 1 M HNO₃ | 1,3-Dichloro-2,4,6-trinitrobenzene | ~45 | High | |

| 150°C, H₂SO₄/oleum, excess HNO₃ | Polynitro derivatives | <20 | Low |

Substitution Reactions

The chlorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nitro groups.

-

Ammonolysis : Reaction with ammonia or amines replaces chlorine atoms with amine groups. For example:

-

Sulfonation : Competing sulfonation is observed under nitration conditions with low HNO₃ concentrations, forming sulfonic acid derivatives .

Table 2: Substitution Reactions

Reduction Reactions

Reduction of nitro groups in this compound is challenging due to the compound’s stability but can be achieved under controlled conditions:

-

Catalytic Hydrogenation : Using Pd/C or Raney nickel in ethanol selectively reduces nitro groups to amines, yielding 1,3-dichloro-2,4-diaminobenzene .

-

Metal Hydrides : LiAlH₄ partially reduces nitro groups but risks over-reduction to hydroxylamines.

Thermal Stability and Decomposition

At temperatures exceeding 150°C, thermal decomposition generates hazardous byproducts:

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

DCNB serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, making it valuable in the production of:

- Pharmaceuticals : DCNB is utilized in the synthesis of various drugs, particularly those targeting cancer and other diseases. Its derivatives have shown potential antiproliferative activities against cancer cell lines, indicating its importance in medicinal chemistry.

- Dyes : The compound is also a precursor for synthesizing vibrant dyes used in textiles and other applications. The nitro groups present in DCNB enhance its reactivity, facilitating the formation of complex dye structures.

- Agrochemicals : It is involved in the production of pesticides and herbicides, contributing to agricultural practices aimed at pest control and crop protection.

Biological Research

In biological research, DCNB is employed to study enzyme activities and protein interactions. It has been particularly useful for:

- Biochemical Studies : Researchers utilize DCNB to investigate how enzymes function and interact with various substrates. Its ability to modify proteins through reactive intermediates aids in understanding cellular processes and enzyme mechanisms.

- Toxicology Studies : DCNB has been studied for its potential toxic effects on biological systems. For instance, it has been observed to induce testicular toxicity and affect reproductive health in animal models . Such studies are crucial for assessing the safety of nitroaromatic compounds.

Environmental Applications

DCNB's environmental impact has also been a subject of research. Its degradation pathways have been studied to understand how it interacts with environmental factors. Notably:

- Degradation Studies : Research has focused on the reductive degradation of DCNB using alkaline ascorbic acid, revealing insights into its environmental persistence and potential remediation strategies .

Case Studies

Several case studies highlight the effectiveness of DCNB in various applications:

Case Study 1: Antiproliferative Activity

A study evaluated analogs derived from DCNB for their antiproliferative effects on cancer cell lines. The results indicated that these compounds exhibited significant activity similar to established chemotherapeutic agents, suggesting their potential as lead candidates for cancer therapy.

Case Study 2: Enzyme Interaction

In biochemical assays, DCNB was used to probe enzyme activities related to detoxification pathways. The compound's ability to modify proteins allowed researchers to elucidate mechanisms underlying enzyme function and regulation within cellular contexts.

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis with potential anticancer properties |

| Dye Production | Precursor for vibrant dyes used in textiles |

| Agrochemicals | Involved in the production of pesticides and herbicides |

| Biochemical Research | Used to study enzyme activities and protein interactions |

| Environmental Studies | Investigated for degradation pathways and environmental impact |

Wirkmechanismus

The mechanism of action of 1,3-dichloro-2,4-dinitrobenzene primarily involves its interaction with nucleophiles. In biological systems, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction is particularly significant in the inhibition of thioredoxin reductase, where the compound binds to the active site of the enzyme, preventing its normal function .

Vergleich Mit ähnlichen Verbindungen

1,3-Dichloro-2,4-dinitrobenzene can be compared with other similar compounds, such as:

1,3-Dinitrobenzene: Lacks chlorine substituents and is primarily used in the manufacture of explosives.

2,4-Dinitrochlorobenzene: Similar in structure but with only one chlorine atom, it is used in immunological research and as a reagent in organic synthesis.

1,5-Dichloro-2,4-dinitrobenzene: Another closely related compound, used as a pharmaceutical intermediate.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

1,3-Dichloro-2,4-dinitrobenzene (DCDNB) is a chemical compound that has garnered attention in various fields of biological research due to its potential biological activities and toxicological implications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

DCDNB is a derivative of dinitrobenzene, characterized by the presence of two nitro groups and two chlorine atoms on the benzene ring. The electron-withdrawing nature of the nitro groups enhances its reactivity towards nucleophiles, making it an important reagent in organic synthesis. The compound can undergo various reactions, including substitution and reduction, leading to the formation of amino derivatives and other metabolites .

The mechanism through which DCDNB exerts its biological effects primarily involves the inhibition of glutathione S-transferases (GSTs), enzymes that play a crucial role in detoxifying electrophilic compounds. DCDNB acts as a competitive inhibitor with respect to substrates like 1-chloro-2,4-dinitrobenzene (CDNB) . This inhibition can lead to increased oxidative stress within cells, contributing to cytotoxicity.

Antimicrobial Properties

Research indicates that DCDNB and its derivatives exhibit antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

DCDNB has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular redox balance. The compound's ability to inhibit GSTs may enhance the efficacy of certain chemotherapeutic agents by preventing the detoxification of these drugs within cancer cells.

Toxicological Considerations

DCDNB is associated with several toxicological effects. Chronic exposure studies have revealed that it can induce nephrotoxicity and hepatotoxicity in animal models. For instance, in a study involving mice, significant increases in liver and kidney weights were observed alongside histopathological changes after prolonged exposure .

Case Studies

- Chronic Toxicity Study : A two-year study on mice exposed to varying concentrations of DCDNB showed a dose-dependent increase in mortality rates attributed to tumor development. Mice exposed to high doses exhibited significant decreases in body weight and increased incidence of liver tumors .

- Genotoxicity Assessment : In vitro assays demonstrated that DCDNB could cause chromosomal aberrations in mammalian cells under specific conditions. However, no structural chromosomal aberrations were observed at lower concentrations .

Data Summary

Eigenschaften

IUPAC Name |

1,3-dichloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKWWONSNNHLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144492 | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-85-6 | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.